molecular formula C13H12O4 B12578217 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester CAS No. 425376-47-2

3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester

Cat. No.: B12578217
CAS No.: 425376-47-2
M. Wt: 232.23 g/mol
InChI Key: VPCJFZIXLLOSKF-UHFFFAOYSA-N
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Description

3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester is an organic compound with the molecular formula C12H10O4. This compound is a derivative of propiolic acid and is characterized by the presence of a methoxycarbonylmethyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester typically involves the esterification of 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further chemical reactions. The phenyl ring can engage in π-π interactions and other non-covalent interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpropiolate
  • Methyl 3-phenylpropynoate
  • Methyl phenylacetylenecarboxylate

Uniqueness

3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester is unique due to the presence of the methoxycarbonylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications in various fields of research.

Properties

CAS No.

425376-47-2

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]prop-2-ynoate

InChI

InChI=1S/C13H12O4/c1-16-12(14)8-7-10-5-3-4-6-11(10)9-13(15)17-2/h3-6H,9H2,1-2H3

InChI Key

VPCJFZIXLLOSKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1C#CC(=O)OC

Origin of Product

United States

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